molecular formula C12H14N2O3 B5874324 1-(2-methyl-3-nitrobenzoyl)pyrrolidine

1-(2-methyl-3-nitrobenzoyl)pyrrolidine

Cat. No. B5874324
M. Wt: 234.25 g/mol
InChI Key: UMYTWYYPGACUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-3-nitrobenzoyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-nitrobenzoyl)pyrrolidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by disrupting protein-protein interactions.
Biochemical and Physiological Effects:
1-(2-methyl-3-nitrobenzoyl)pyrrolidine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methyl-3-nitrobenzoyl)pyrrolidine in lab experiments is its low toxicity profile. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(2-methyl-3-nitrobenzoyl)pyrrolidine. One area of research could be focused on further elucidating the mechanism of action of this compound. Another potential area of research could be focused on developing new derivatives of this compound with improved properties, such as increased solubility or enhanced potency. Additionally, this compound could be further studied for its potential applications in imaging and diagnostic techniques.

Synthesis Methods

1-(2-methyl-3-nitrobenzoyl)pyrrolidine can be synthesized using various methods, including the reaction of 2-methyl-3-nitrobenzoyl chloride with pyrrolidine in the presence of a base or the reaction of 2-methyl-3-nitrobenzoic acid with pyrrolidine and a dehydrating agent. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-methyl-3-nitrobenzoyl)pyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use as an inhibitor of protein-protein interactions and as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

(2-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-10(5-4-6-11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYTWYYPGACUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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